N-((5-cyclopropylpyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

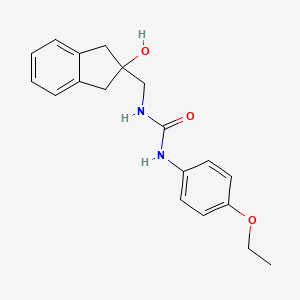

The compound "N-((5-cyclopropylpyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide" is a derivative of nicotinic acid, which is a natural product widely found in plants and animals. Nicotinic acid derivatives, such as nicotinamides, have been extensively studied due to their biological activities and potential applications in various fields, including medicine and agriculture .

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the functionalization of the pyridine ring and the introduction of various substituents to achieve desired properties. For example, the synthesis of N-(arylmethoxy)-2-chloronicotinamides, which are structurally related to the compound , has been reported to yield compounds with significant herbicidal activity . Similarly, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives has been carried out to evaluate their affinity for 5-HT3 and dopamine D2 receptors . These methods could potentially be adapted to synthesize the compound "N-((5-cyclopropylpyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide."

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. For instance, the ease of cyclization of 2-chloro-N-(2-pyridinyl)nicotinamides to form pyrimidinium chlorides has been studied, and the effects of steric and electronic factors on this process have been reported . The molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives have also been compared, showing that substituted compounds exhibit a higher degree of torsion between the pyridine ring and the amide group . These findings suggest that the molecular structure of "N-((5-cyclopropylpyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide" would also be critical for its function.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. For example, the preparation of carbon-14 labeled tobacco constituents involves the dehydration of nicotinamide to form cyanopyridine, followed by further reactions to yield the desired labeled compounds . The synthesis of nicotinamide C-nucleosides also involves condensation and mesylation reactions . These reactions highlight the chemical versatility of nicotinamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For instance, the development of a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a related compound, emphasizes the importance of trifluoromethylation for imparting certain properties to the molecule . Additionally, the potency of nicotinamide derivatives at the alpha4beta2 nicotinic receptor has been linked to the presence of specific substituents, such as a methyl group, which can significantly enhance their biological activity . These insights suggest that the physical and chemical properties of "N-((5-cyclopropylpyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide" would be key to its potential applications.

Applications De Recherche Scientifique

Synthesis and Chemical Characterization

Research on similar nicotinamide derivatives has led to advancements in chemical synthesis techniques. For example, the synthesis of nevirapine, an anti-infective agent, involves coupling nicotinamide derivatives with cyclopropyl amine, demonstrating the utility of nicotinamide frameworks in medicinal chemistry (Hu Yong-an, 2012). Moreover, the development of a safe and economical synthesis for a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinamide, showcases the potential for efficient production of nicotinamide-based intermediates for novel anti-infective agents (J. Mulder et al., 2013).

Biochemical and Therapeutic Applications

The role of nicotinamide N-methyltransferase (NNMT) in regulating hepatic nutrient metabolism through Sirt1 protein stabilization highlights the importance of nicotinamide derivatives in metabolic regulation. This pathway offers a novel opportunity for metabolic disease therapy (Shangyu Hong et al., 2015). Furthermore, NNMT inhibitors have shown potential in treating metabolic disorders by reducing body weight and improving insulin sensitivity in animal models, emphasizing the therapeutic relevance of targeting nicotinamide pathways (A. Kannt et al., 2018).

Molecular and Cellular Mechanisms

Nicotinamide derivatives engage in complex biochemical pathways that influence cellular metabolism and epigenetic remodeling. The overexpression of NNMT, which utilizes nicotinamide as a substrate, has been linked to various cancers, suggesting that modulation of nicotinamide pathways could influence cancer progression (O. Ulanovskaya et al., 2013).

Propriétés

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O/c17-16(18,19)14-4-3-12(9-21-14)15(23)22-7-10-5-13(8-20-6-10)11-1-2-11/h3-6,8-9,11H,1-2,7H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIYARCEPRDCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropylpyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea](/img/structure/B2525240.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2525242.png)

![3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2525244.png)

![[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine](/img/structure/B2525249.png)

![1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2525254.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525258.png)

![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)